Epiestriol methyl ether
CAS No.: 3434-79-5
Cat. No.: VC18521613
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3434-79-5 |
|---|---|
| Molecular Formula | C19H26O3 |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | (8R,9S,13S,14S,16S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
| Standard InChI | InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17+,18+,19+/m1/s1 |
| Standard InChI Key | UHQGCIIQUZBJAE-SVMUCYCZSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC |
| Canonical SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
Introduction
Chemical Identity and Structural Properties
Epiestriol methyl ether (CAS 3434-79-5) is a steroidal derivative characterized by a methoxy group at the 3-position and hydroxyl groups at the 16β and 17β positions. Its molecular formula is , with a molecular weight of 302.408 g/mol . Key physicochemical properties include a density of 1.185 g/cm³, a boiling point of 450.8°C, and a flash point of 226.4°C . The compound’s polar surface area (49.69 Ų) and logP value (2.883) suggest moderate hydrophobicity, influencing its bioavailability and metabolic interactions .
Table 1: Physicochemical Properties of Epiestriol Methyl Ether
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.408 g/mol |
| Density | 1.185 g/cm³ |
| Boiling Point | 450.8°C |
| Flash Point | 226.4°C |
| LogP | 2.883 |
| Polar Surface Area | 49.69 Ų |
The methoxy group at the 3-position sterically hinders oxidation reactions, a feature exploited in synthetic pathways to stabilize intermediates during steroid modifications .
Analytical Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting estrogen metabolites, including methylated derivatives . Urinary concentrations are typically normalized to creatinine levels to account for dilution variability. For example, in luteal phase samples, 2-methoxyestrone levels ranged from 6.5–9.4 pmol/mg creatinine, while 16α-hydroxyestrone (a precursor to epiestriol) averaged 9.4–11.9 pmol/mg creatinine . Epiestriol methyl ether’s similar polarity and mass-to-charge ratio likely permit its detection using analogous methodologies, though specific validation data remain scarce.
Role in Pharmaceutical Synthesis
Epiestriol methyl ether serves as an intermediate in the synthesis of steroidal pharmaceuticals. A patent describing dienogest production from estrone-3-methylether (EME) illustrates the utility of methoxy-protected steroids . Key steps include:
-
Methoxy Protection: EME is treated with methanesulfonic acid in methanol to stabilize the 3-position .
-
Birch Reduction: Partial reduction of the A-ring using lithium in ammonia yields 3,17,17-trialkoxy-estra-2,5(10)-dien-17-one .
-
Cyanomethylation: Reaction with cyanomethyllithium introduces the 17α-cyanomethyl group, critical for dienogest’s progestogenic activity .
Table 2: Synthetic Pathway for Dienogest from Estrone-3-Methylether
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Methoxylation | , | 3-methoxy stabilization |
| 2 | Birch Reduction | Li, , −55°C | A-ring dihydroxylation |
| 3 | Acid Hydrolysis | , | Ketone formation at C17 |
| 4 | Cyanomethylation | , −40°C | 17α-cyanomethyl introduction |
This route avoids toxic reagents like chromium oxidants, showcasing the industrial relevance of methoxy-protected intermediates .
Future Research Directions
-
Metabolic Profiling: Expanded LC-MS/MS panels should quantify epiestriol methyl ether in clinical cohorts to clarify its association with diseases like breast cancer .
-
Synthetic Optimization: Improving the yield of epiestriol methyl ether in Birch reductions could streamline dienogest production .
-
Receptor Binding Studies: Molecular docking simulations may reveal interactions with estrogen receptors, informing drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume